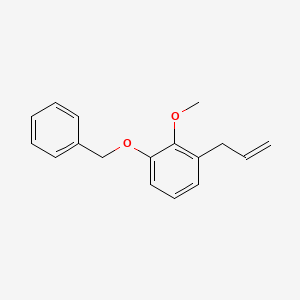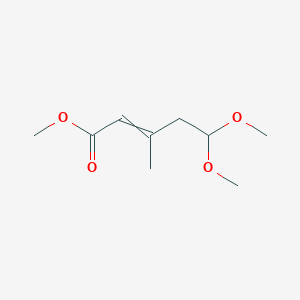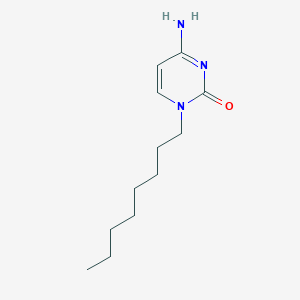
2(1H)-Pyrimidinone, 4-amino-1-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-octyl- is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-octyl- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Octyl Group: The octyl group can be attached through alkylation reactions using octyl halides or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce dihydropyrimidinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-octyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-methyl-
- 2(1H)-Pyrimidinone, 4-amino-1-ethyl-
- 2(1H)-Pyrimidinone, 4-amino-1-hexyl-
Uniqueness
The presence of the octyl group in 2(1H)-Pyrimidinone, 4-amino-1-octyl- imparts unique hydrophobic properties, which can influence its solubility, membrane permeability, and overall biological activity. This makes it distinct from other similar compounds with shorter alkyl chains.
特性
CAS番号 |
165685-29-0 |
|---|---|
分子式 |
C12H21N3O |
分子量 |
223.31 g/mol |
IUPAC名 |
4-amino-1-octylpyrimidin-2-one |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-9-15-10-8-11(13)14-12(15)16/h8,10H,2-7,9H2,1H3,(H2,13,14,16) |
InChIキー |
APTRUBZBNGVBGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=CC(=NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



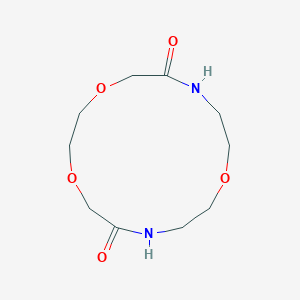
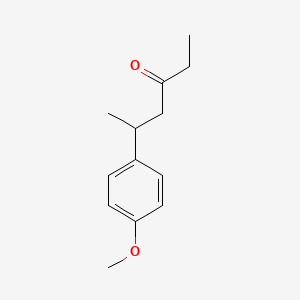
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
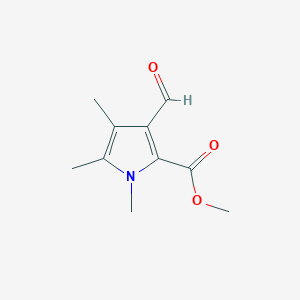
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

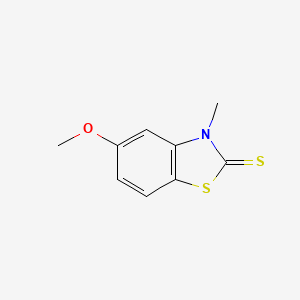
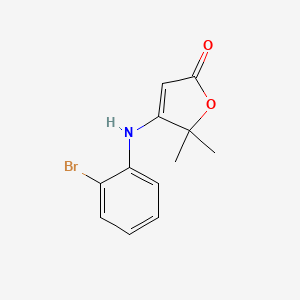
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)

